
ブリバラセタム(ラセミ体)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brivaracetam (Racemate) is a chemical analog of levetiracetam, belonging to the racetam class of compounds. It is primarily used as an anticonvulsant for the treatment of partial-onset seizures in patients with epilepsy. Brivaracetam was developed to have a higher affinity for synaptic vesicle protein 2A (SV2A) compared to levetiracetam, making it more effective in controlling seizures .
科学的研究の応用
Brivaracetam has broad-spectrum antiseizure activity and is used in various scientific research applications. In medicine, it is used to treat partial-onset seizures in patients with epilepsy, including those who have not responded well to other antiepileptic drugs . In chemistry, Brivaracetam is studied for its unique binding affinity to SV2A, which helps in understanding the molecular mechanisms of epilepsy . Additionally, Brivaracetam is used in pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion in the body .
作用機序
Target of Action
Brivaracetam (Racemate) primarily targets the Synaptic Vesicle Glycoprotein 2A (SV2A) in the brain . SV2A plays a crucial role in the regulation of synaptic vesicle exocytosis, and it is known to modulate synaptic GABA release . Brivaracetam binds to SV2A with a 20-fold higher affinity than its analog, Levetiracetam .
Mode of Action
Brivaracetam exerts its anti-epileptogenic effects through its high-affinity binding to SV2A . This interaction results in the modulation of synaptic GABA release, which plays a key role in the suppression of seizure activity . In addition to this, Brivaracetam is also known to inhibit sodium channels, which may contribute to its anti-epileptogenic action .
Biochemical Pathways
Its high-affinity binding to sv2a and the subsequent modulation of synaptic gaba release suggest that it impacts the gabaergic neurotransmission pathway . This could lead to a decrease in neuronal excitability and an increase in seizure threshold.
Pharmacokinetics
Brivaracetam exhibits favorable pharmacokinetic properties. After oral ingestion, it is rapidly absorbed with a bioavailability of nearly 100% . It has a volume of distribution of 0.5 L/kg, and its plasma protein binding is less than or equal to 20% . Brivaracetam is extensively metabolized in the liver, primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite . It also undergoes oxidation primarily mediated by CYP2C19, forming a hydroxy metabolite . Approximately 9% of an administered dose is excreted as unchanged Brivaracetam in urine . The plasma elimination half-life values in adults are approximately 7–8 hours .
Result of Action
The molecular and cellular effects of Brivaracetam’s action primarily involve the reduction of neuronal excitability and an increase in seizure threshold. This is achieved through its interaction with SV2A, leading to modulation of synaptic GABA release . As a result, Brivaracetam effectively reduces the frequency of partial-onset seizures .
Action Environment
The action, efficacy, and stability of Brivaracetam can be influenced by various environmental factors. For instance, individuals with varying degrees of liver cirrhosis or kidney disease may require dose adjustments due to alterations in the drug’s pharmacokinetics . Furthermore, coadministration with other antiseizure medications can affect Brivaracetam’s exposure and efficacy . For example, coadministration of Brivaracetam with Carbamazepine may increase exposure to Carbamazepine-epoxide, the active metabolite of Carbamazepine, and could theoretically lead to reduced tolerability .
生化学分析
Biochemical Properties
Brivaracetam (Racemate) is chemically related to levetiracetam and possesses a strong binding affinity for the synaptic vesicle protein 2A, tenfold above that of levetiracetam . This protein is involved in the regulation of vesicle exocytosis, thus playing a crucial role in neurotransmitter release .
Cellular Effects
In vitro studies have shown that Brivaracetam exhibits mild pro-inflammatory features in an astrocyte-microglia co-culture model of inflammation . It has been observed to reduce resting microglia and increase microglial activation under inflammatory conditions .
Molecular Mechanism
It is believed to act by binding to the synaptic vesicle protein 2A, like levetiracetam, but with 20-fold greater affinity . There is some evidence that racetams including levetiracetam and Brivaracetam access the luminal side of recycling synaptic vesicles during vesicular endocytosis .
Temporal Effects in Laboratory Settings
Long-term safety and tolerability of adjunctive Brivaracetam have been established, with efficacy maintained for up to 14 years, with high retention rates . The drug is generally well-tolerated with only mild-to-moderate side effects .
Dosage Effects in Animal Models
Brivaracetam is more potent and efficacious than levetiracetam in animal models of both focal and generalized epilepsy . In fully amygdala-kindled rats, Brivaracetam induced a significant suppression in motor-seizure severity from a dose of 21.2 mg/kg, whereas levetiracetam caused a similar effect from a dose of 170 mg/kg .
Metabolic Pathways
Brivaracetam is extensively metabolized in the liver (91%), primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite (34.2% of dose) . A secondary pathway, oxidation primarily mediated by CYP2C19, forms a hydroxy metabolite (15.9% of dose) and a combination of these two pathways leads to the formation of a hydroxyacid metabolite (15.2% of dose) .
Transport and Distribution
After oral ingestion, Brivaracetam is rapidly absorbed with a bioavailability of 100% . Its volume of distribution is 0.5 L/kg, and plasma protein binding is 17% .
Subcellular Localization
Given its mechanism of action, it is likely that Brivaracetam localizes to the synaptic vesicles where it binds to the synaptic vesicle protein 2A .
準備方法
The synthesis of Brivaracetam involves several steps, starting with the preparation of intermediates. One method involves the chiral resolution of a carboxylic acid compound to obtain R- and S-configuration carboxylic acid compounds. These compounds are then reacted to produce ®-4-propyl-4,5-dihydrofuran-2-ketone, which is further processed to obtain Brivaracetam . The industrial production of Brivaracetam typically involves mild reaction conditions, simple operations, and does not require low temperatures or strict anhydrous and oxygen-free conditions .
化学反応の分析
Brivaracetam undergoes various chemical reactions, including hydrolysis and oxidation. Under alkaline hydrolytic conditions, Brivaracetam degrades to form 2-(4-methyl-2-oxo-1-pyrrolidinyl) butyric acid . The compound is also known to undergo oxidation reactions, particularly involving the propyl side chain . Common reagents used in these reactions include trifluoroacetic acid and acetonitrile for hydrolysis, and various oxidizing agents for oxidation reactions .
類似化合物との比較
Brivaracetam is often compared to levetiracetam, another racetam derivative used as an antiepileptic drug. Both compounds bind to SV2A, but Brivaracetam has a 15-30 times higher affinity for this protein, making it more potent . Additionally, Brivaracetam has fewer behavioral side effects compared to levetiracetam, making it a preferred choice for patients who experience adverse effects with levetiracetam . Other similar compounds include piracetam and oxiracetam, which also belong to the racetam class but have different pharmacological profiles and are used for cognitive enhancement rather than seizure control .
特性
CAS番号 |
357335-87-6 |
|---|---|
分子式 |
C11H20N2O2 |
分子量 |
212.29 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



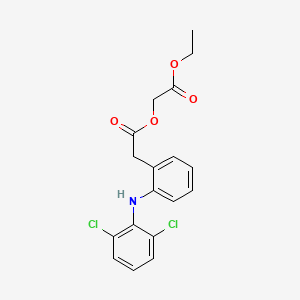
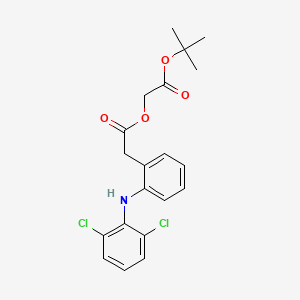
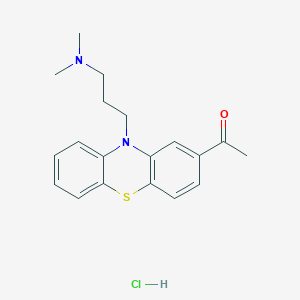
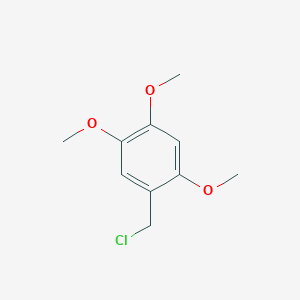
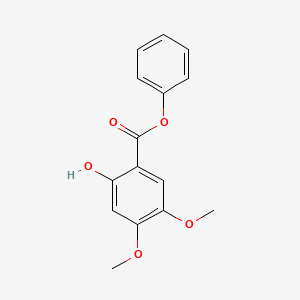

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)
